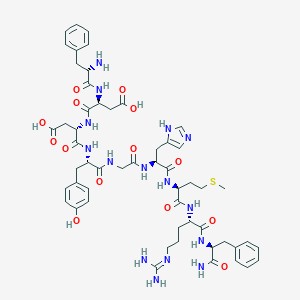
4-(2-氟苯基)丁酸
描述
“4-(2-Fluorophenyl)butanoic acid” is a chemical compound with the CAS Number: 143654-62-0 . It has a molecular weight of 182.19 and its IUPAC name is 4-(2-fluorophenyl)butanoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “4-(2-Fluorophenyl)butanoic acid” is 1S/C10H11FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) . This indicates that the compound has a fluorophenyl group attached to a butanoic acid group.Physical And Chemical Properties Analysis
“4-(2-Fluorophenyl)butanoic acid” is a solid substance . It is stored in a sealed, dry environment at 2-8°C .科学研究应用
1. 药物中间体
4-(2-氟苯基)丁酸及其衍生物是药物合成中的重要中间体。例如,4,4-双(4-氟苯基)丁酸,一种类似物,是使用弗里德尔-克拉夫茨反应合成的,并在药物领域中至关重要。磺化技术被用于去除不需要的异构体,提高最终产品的纯度(Fan, 1990)。
2. 聚合材料的合成
与4-(2-氟苯基)丁酸相关的4-氟苯基丁二烯单元被用于与甲基丙烯酸甲酯和苯乙烯共聚合。这些共聚物经过臭氧裂解,产生具有特定末端基团的寡聚物。这些材料展示了氟苯基化合物在创造专用聚合物中的实用性(Dix, Ebdon, & Hodge, 1993)。
3. 纳米技术和纳米流体器件
类似于4-(2-氟苯基)丁酸结构的化合物,如4-氧代-4-(芘-4-基甲氧基)丁酸,被用于纳米技术。它们被应用于纳米流体器件,用于合成离子通道的光学门控。通过光照修饰这些通道,实现了对离子传输的控制,为控制释放和传感应用打开了可能性(Ali et al., 2012)。
4. 化学合成和动力学
研究涉及4-(2-氟苯基)丁酸类似物的反应动力学和机制,以了解它们的化学行为。例如,对4-氧代-4-苯基丁酸的氧化已经得到深入研究,提供了有关反应动力学和热力学的见解(Yogananth & Mansoor, 2015)。
5. 环境研究
对包含4-(2-氟苯基)丁酸基团的化合物,如草甘膦,进行的研究侧重于它们的环境影响和降解。在不同水系中的光降解,包括与各种光催化剂的相互作用,被检验以了解它们在环境中的行为(Pinna & Pusino, 2011)。
安全和危害
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust, mist), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
属性
IUPAC Name |
4-(2-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPNQUKYBZXOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573266 | |
| Record name | 4-(2-Fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)butanoic acid | |
CAS RN |
143654-62-0 | |
| Record name | 2-Fluorobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143654-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






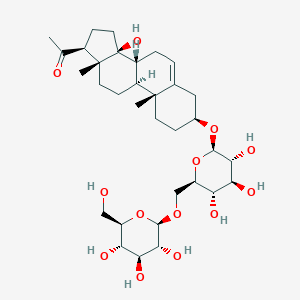
![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)

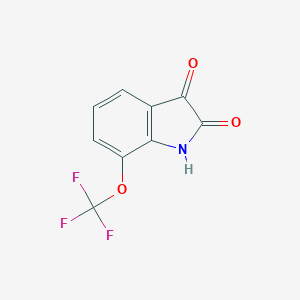
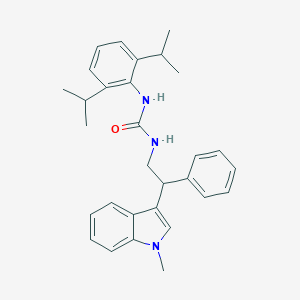
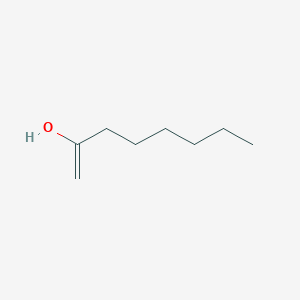
![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)

